molecular formula C27H24N4OS B11184370 [2-(1,3-Benzothiazol-2-ylamino)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyrimidin-5-yl](phenyl)methanone

[2-(1,3-Benzothiazol-2-ylamino)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyrimidin-5-yl](phenyl)methanone

Cat. No.: B11184370
M. Wt: 452.6 g/mol
InChI Key: NWSIVZRSTZOAEN-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylamino)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyrimidin-5-ylmethanone: is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylamino)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyrimidin-5-ylmethanone typically involves multi-step reactions. One common method involves the condensation of 2-aminobenzothiazole with appropriate aldehydes and ketones under acidic or basic conditions. The reaction is often carried out in solvents like dimethylformamide or ethanol, with catalysts such as p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylamino)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyrimidin-5-ylmethanone: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylamino)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyrimidin-5-ylmethanone: has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylamino)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyrimidin-5-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(1,3-Benzothiazol-2-ylamino)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyrimidin-5-ylmethanone: can be compared with other benzothiazole derivatives, such as:

The uniqueness of 2-(1,3-Benzothiazol-2-ylamino)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyrimidin-5-ylmethanone lies in its specific structure, which imparts distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C27H24N4OS

Molecular Weight

452.6 g/mol

IUPAC Name

[2-(1,3-benzothiazol-2-ylamino)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyrimidin-5-yl]-phenylmethanone

InChI

InChI=1S/C27H24N4OS/c1-3-18-13-15-19(16-14-18)24-23(25(32)20-9-5-4-6-10-20)17(2)28-26(30-24)31-27-29-21-11-7-8-12-22(21)33-27/h4-16,24H,3H2,1-2H3,(H2,28,29,30,31)

InChI Key

NWSIVZRSTZOAEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC(=N2)NC3=NC4=CC=CC=C4S3)C)C(=O)C5=CC=CC=C5

Origin of Product

United States

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